5,5-Dimethylcyclophosphamide

Description

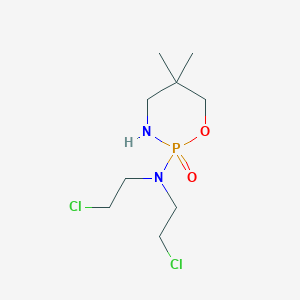

5,5-Dimethylcyclophosphamide (CAS# 22089-27-6) is a synthetic alkylating agent belonging to the oxazaphosphorine class. Its molecular formula is C₉H₁₉Cl₂N₂O₂P, with a molecular weight of 289.14 g/mol . Structurally, it features a 1,3,2-oxazaphosphorin ring substituted with two chloroethyl groups at the nitrogen atom and two methyl groups at the 5,5 positions of the ring (Figure 1). Key physicochemical properties include a boiling point of 346.1°C, a density of 1.26 g/cm³, and a refractive index of 1.5 . The compound’s SMILES notation is C(Cl)CN(CCCl)[P]1(OCC(CN1)(C)C)=O, reflecting its heterocyclic phosphoramide mustard backbone.

As a cyclophosphamide analog, this compound is hypothesized to function as a prodrug, requiring metabolic activation to generate cytotoxic phosphoramide mustard, which crosslinks DNA and inhibits cancer cell proliferation.

Properties

CAS No. |

22089-27-6 |

|---|---|

Molecular Formula |

C9H19Cl2N2O2P |

Molecular Weight |

289.14 g/mol |

IUPAC Name |

N,N-bis(2-chloroethyl)-5,5-dimethyl-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |

InChI |

InChI=1S/C9H19Cl2N2O2P/c1-9(2)7-12-16(14,15-8-9)13(5-3-10)6-4-11/h3-8H2,1-2H3,(H,12,14) |

InChI Key |

JYPOGWAMDJZJEX-UHFFFAOYSA-N |

SMILES |

CC1(CNP(=O)(OC1)N(CCCl)CCCl)C |

Canonical SMILES |

CC1(CNP(=O)(OC1)N(CCCl)CCCl)C |

Synonyms |

5,5-dimethylcyclophosphamide |

Origin of Product |

United States |

Comparison with Similar Compounds

5,5-Dimethylhydantoin-Conjugated Spinorphin Peptides

Spinorphin derivatives conjugated with 5,5-dimethylhydantoin (e.g., Dm-S, Dm-S5, Dm-S6) represent a distinct class of bioactive peptides. Unlike this compound, these compounds integrate a hydantoin heterocycle (a diketopiperazine derivative) into a peptide backbone via solid-phase peptide synthesis (SPPS-Fmoc) . Key structural differences include:

- Core structure : Hydantoin (5-membered ring with two nitrogens) vs. oxazaphosphorin (6-membered phosphorus-containing ring).

- Substituents : Hydantoin derivatives feature aromatic or aliphatic groups at C-5 (e.g., dimethyl or diphenyl), while this compound has chloroethyl groups for alkylation.

- Molecular weight: Spinorphin derivatives vary based on peptide length (e.g., 6-amino-acid residues in Dm-S6), whereas this compound has a fixed molecular weight of 289.14 .

Physicochemical Properties

Stability and Lipophilicity

Table 2. Physicochemical Properties

Bioactivity and Mechanisms

This compound

Spinorphin-Dm Derivatives

These peptides exhibit anticonvulsant, antimicrobial, and antioxidant activities :

- Anticonvulsant: Active against psychomotor seizures in ivPTZ and MES tests, though hydantoin residues (5,5-dimethyl or diphenyl) were found non-critical for efficacy .

- Antimicrobial : Demonstrated activity against bacterial strains (data unspecified).

- Antioxidant : Scavenged free radicals in vitro, likely due to tyrosine residues in the peptide chain .

Table 3. Bioactivity Comparison

| Compound | Primary Bioactivity | Mechanism | Therapeutic Area |

|---|---|---|---|

| This compound | DNA alkylation (hypothesized) | Prodrug activation to mustard | Oncology |

| Spinorphin-Dm derivatives | Anticonvulsant | Modulation of neural pathways | Neurology, infectious diseases |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.